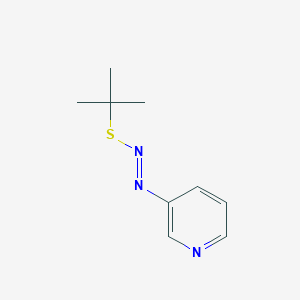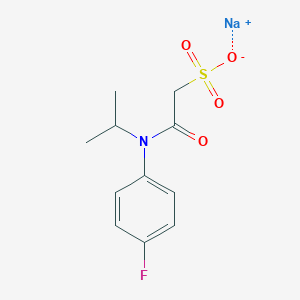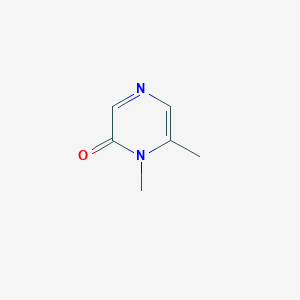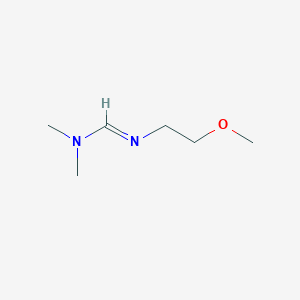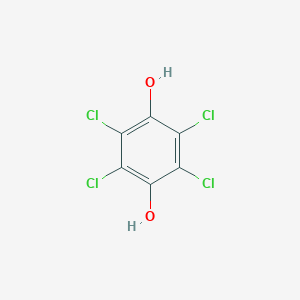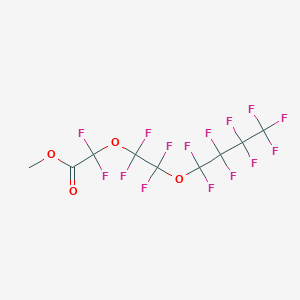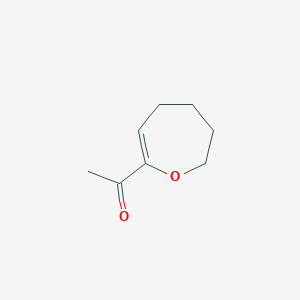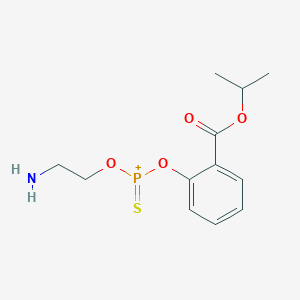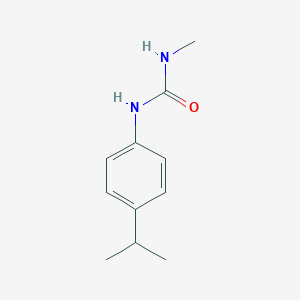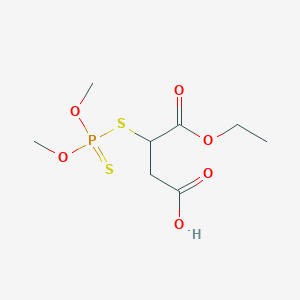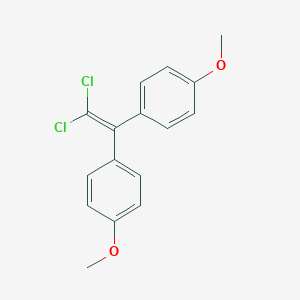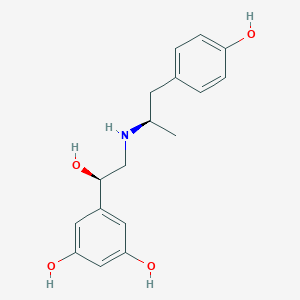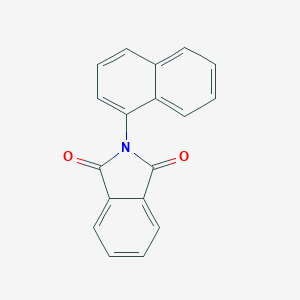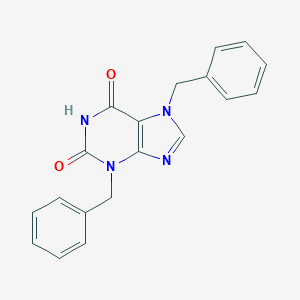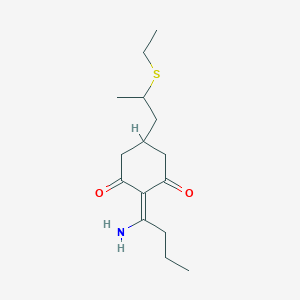
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione, also known as 2-ABT, is a cyclic ketone compound that has been studied for its potential uses in synthetic organic chemistry and biochemistry. It is an important synthetic intermediate and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavorings. 2-ABT has also been explored for its potential use in drug delivery systems, due to its ability to form stable complexes with a variety of molecules.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione involves the condensation of 2-ethylthiopropylacetoacetate with 1-aminobutylidene malononitrile in the presence of an acid catalyst followed by cyclization with sodium ethoxide.
Starting Materials
2-ethylthiopropylacetoacetate, 1-aminobutylidene malononitrile, acid catalyst, sodium ethoxide
Reaction
Step 1: Mix 2-ethylthiopropylacetoacetate and 1-aminobutylidene malononitrile with an acid catalyst such as p-toluenesulfonic acid in a solvent such as ethanol., Step 2: Heat the mixture under reflux for several hours until the reaction is complete., Step 3: Cool the reaction mixture and add sodium ethoxide to initiate cyclization., Step 4: Continue stirring the mixture at room temperature until the cyclization is complete., Step 5: Isolate the product by filtration and wash with a suitable solvent such as diethyl ether., Step 6: Purify the product by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of the Diels-Alder reaction and the formation of cyclic compounds. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavorings. Additionally, 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been used as a model compound to study the mechanism of drug delivery systems, due to its ability to form stable complexes with a variety of molecules.
Wirkmechanismus
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione is believed to act as a prodrug, which is a compound that is converted to an active form after being absorbed by the body. It is thought to be converted to an active form by the action of enzymes in the liver, which then release the active compound into the bloodstream. The active compound is then thought to interact with target molecules in the body, resulting in the desired biological effects.
Biochemische Und Physiologische Effekte
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with a variety of molecules. It has been shown to be able to bind to and activate a variety of proteins, such as enzymes and receptors, in the body. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to stimulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized from a variety of starting materials. Additionally, it is stable in a variety of solvents and has a relatively low toxicity. However, it is limited by its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
The potential uses of 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione are still being explored. One potential application is in the development of more effective drug delivery systems, as it has been shown to be able to form stable complexes with a variety of molecules. Additionally, its anti-inflammatory and anti-oxidant properties could be explored for potential therapeutic applications. Finally, its ability to interact with a variety of proteins could be explored for potential applications in biochemistry and biotechnology.
Eigenschaften
IUPAC Name |
2-butanimidoyl-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16-17H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITMLPXCKXYULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)C1=C(CC(CC1=O)CC(C)SCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione | |
CAS RN |
98120-06-0 |
Source


|
| Record name | 2-(1-Aminobutylidene)-5-(2-ethylthiopropyl)cyclohexane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098120060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

